2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a sulfanyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiols.
Acetamide Formation: The final step involves the acylation of the intermediate with an appropriate acyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in its biological activity by forming disulfide bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives.
Sulfanyl Compounds: Compounds with similar sulfanyl groups, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl.
Uniqueness
2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the combination of its quinazolinone core, sulfanyl group, and acetamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)13-7-9-14(10-8-13)20-17(23)11-25-18-15-5-3-4-6-16(15)21-19(24)22-18/h7-10,12H,3-6,11H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJLYGDGTPCMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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